molecular formula C18H13N3O5S B6139725 5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6139725
M. Wt: 383.4 g/mol
InChI Key: OFIFYIOMYBQRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” has a molecular formula of C18H13N3O5S . The average mass is 383.378 Da and the mono-isotopic mass is 383.057587 Da .

Mechanism of Action

The mechanism of action of 5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of various kinases involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a high degree of selectivity for its target enzymes and signaling pathways. One limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the research on 5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could focus on developing more efficient synthesis methods to improve its solubility and bioavailability. Furthermore, research could focus on identifying its potential use in other fields such as agriculture and material science.
In conclusion, this compound is a chemical compound with potential use in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-nitrobenzyl bromide with 4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting intermediate is then reacted with thiourea to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. Additionally, research has shown that it has potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-16-15(17(23)20-18(27)19-16)9-11-3-7-14(8-4-11)26-10-12-1-5-13(6-2-12)21(24)25/h1-9H,10H2,(H2,19,20,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIFYIOMYBQRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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